6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)-
Description
Introduction to Mesembrine: Historical and Botanical Context
The study of mesembrine represents a fascinating intersection of ethnobotanical knowledge, alkaloid chemistry, and modern pharmacological research. This naturally occurring indole alkaloid has served as a cornerstone for understanding the chemical complexity inherent in the Sceletium genus, while simultaneously providing insights into the traditional medicinal practices of indigenous South African populations. The compound's significance extends beyond its pharmacological properties to encompass its role in advancing synthetic organic chemistry methodologies and alkaloid structural elucidation techniques. Throughout its scientific history, mesembrine has demonstrated the intricate relationship between plant secondary metabolism and bioactive compound production, establishing itself as a model system for studying indole alkaloid biosynthesis and structure-activity relationships.
The botanical context of mesembrine discovery reveals a remarkable story of scientific collaboration across continents, involving researchers from South Africa, Europe, and North America. The compound's isolation from Sceletium tortuosum and related species has provided crucial insights into the chemical diversity present within the Aizoaceae family, particularly the subfamily Mesembryanthemoideae. These discoveries have fundamentally shaped our understanding of alkaloid distribution patterns in succulent plants and have contributed significantly to the broader field of natural product chemistry. The historical development of mesembrine research illustrates the evolution of analytical techniques, from early crude extraction methods to sophisticated spectroscopic and chromatographic approaches that continue to reveal new aspects of this complex alkaloid's chemistry.
Discovery and Isolation of Mesembrine from Natural Sources
The initial discovery of mesembrine traces back to 1898 when Meiring became the first researcher to demonstrate the presence of alkaloids in Sceletium tortuosum. This pioneering work involved the isolation of a crude alkaloid mixture from the plant material, which Meiring tested by subcutaneous injection into frogs, observing rapid physiological effects that confirmed the presence of bioactive compounds. This early investigation established the foundation for all subsequent research into Sceletium alkaloids and marked the beginning of scientific interest in these unique natural products.
Following Meiring's initial discovery, systematic phytochemical exploration gained momentum in 1914 through the doctoral research of Ernst Zwicky at the University of Zurich. Zwicky's comprehensive investigation, conducted under the supervision of Professor C. Hartwich, involved plant material of both Sceletium tortuosum and Sceletium expansum that had been collected and shipped from South Africa by Dr. Rudolf Marloth. This collaboration between South African botanists and European chemists exemplified early international scientific cooperation in natural product research. Zwicky's dissertation, titled "Über channa," resulted in the isolation of several alkaloids, including mesembrine and mesembrenine, representing the first systematic chemical characterization of Sceletium alkaloids.
The molecular formula determination for mesembrine proved to be a complex undertaking spanning several decades. Initial structural proposals by Zwicky suggested a molecular formula of C16H19O4N, which was later determined to be incorrect. Subsequent investigations by Rimington and Roets in 1937, followed by Popelak and Lettenbauer in 1967, led to corrections in the proposed molecular structure. The definitive molecular formula of C17H23NO3 was eventually confirmed through collaborative efforts between the German pharmaceutical company C.F. Boehringer and Soehne and S.B. Penick in New York during the early 1960s.
Structural elucidation of mesembrine reached a significant milestone in 1957 when the compound was first isolated and characterized as a tricyclic molecule. The complete structural determination, including stereochemical configuration, was accomplished through the pioneering work of Jeffs and colleagues at Duke University between 1969 and 1982. Their investigations employed advanced spectroscopic techniques and synthetic methodologies to establish the absolute configuration of mesembrine and related alkaloids, providing the foundation for all subsequent research into this important class of compounds.
Botanical Distribution of Mesembrine in Sceletium Species
The distribution of mesembrine within the genus Sceletium exhibits remarkable variation both between species and within individual plants of the same species. Sceletium tortuosum serves as the primary source of mesembrine, with alkaloid concentrations ranging from 0.3% in leaves to 0.86% in stems. These concentration differences reflect the complex metabolic processes governing alkaloid accumulation in different plant tissues and highlight the importance of proper plant part selection for commercial applications.
Research investigating the botanical distribution of mesembrine has revealed significant inter-species variation within the Sceletium genus. Chemotaxonomic studies have identified distinct alkaloid profiles among different Sceletium species, with some species completely lacking mesembrine-type alkaloids. For instance, species classified as the "emarcidum type" demonstrate a complete absence of mesembrine and other associated alkaloids typically found in "tortuosum type" species. This chemical diversity within the genus suggests evolutionary divergence in biosynthetic pathways and provides important insights for taxonomic classification systems.
Comprehensive analysis of alkaloid content across multiple Sceletium species has been conducted using high-performance liquid chromatography coupled with mass spectrometry techniques. These investigations have revealed that Sceletium expansum contains mesembrine together with mesembrenone, mesembranol, and epimesembranol, although the latter two alkaloids occur in relatively low concentrations. Similarly, Sceletium strictum has been found to contain mesembrenone, mesembrine, and either 4-O-demethylmesembrenone or 4-O-demethylmesembrenol.
Geographic and environmental factors significantly influence mesembrine distribution and concentration. A comprehensive study examining 151 wild Sceletium tortuosum plants collected from 31 different locations in the Western Cape Province of South Africa revealed substantial variability in mesembrine-type alkaloid content. This research employed gas chromatography-mass spectrometry analysis to demonstrate that alkaloid composition varies considerably based on geographic location, suggesting that environmental conditions, soil composition, and climatic factors all contribute to the final alkaloid profile of individual plants.
Seasonal variation represents another critical factor affecting mesembrine distribution within Sceletium plants. Alkaloid levels are generally considered optimal during late spring to early summer when plants are actively fruiting. This seasonal fluctuation reflects the dynamic nature of plant secondary metabolism and has important implications for commercial harvesting practices. The timing of collection significantly impacts the final alkaloid yield and composition, with traditional knowledge systems recognizing this temporal variation in plant potency.
The following table summarizes the alkaloid content across different Sceletium species:
| Species | Mesembrine Content | Additional Alkaloids Present | Notes |
|---|---|---|---|
| Sceletium tortuosum | 0.3% (leaves), 0.86% (stems) | Mesembrenone, mesembranol, delta-7-mesembrenone | Primary commercial source |
| Sceletium expansum | Present (variable) | Mesembrenone, mesembranol, epimesembranol | Lower concentrations of minor alkaloids |
| Sceletium strictum | Present (variable) | Mesembrenone, 4-O-demethylmesembrenone | Distinct alkaloid profile |
| Sceletium exalatum | Absent | 4-O-demethylmesembrenone, 4-O-demethylmesembrenol | Emarcidum-type species |
Taxonomic Classification of Mesembrine-Containing Plants
The taxonomic classification of mesembrine-containing plants within the family Aizoaceae represents a complex and evolving area of botanical science. Sceletium tortuosum, the primary source of mesembrine, belongs to the family Aizoaceae, commonly known as the Fig-Marigold or Ice Plant family. This diverse family encompasses 135 genera and approximately 1,900 species, making it one of the largest succulent plant families in the world. The genus Sceletium is specifically classified within the subfamily Mesembryanthemoideae, which includes numerous succulent species adapted to arid and semi-arid environments.
The establishment of the genus Sceletium dates back to 1925 when N.E. Brown formally described these plants based on their characteristic skeletonized leaf venation patterns visible in dried specimens. The genus name derives from the Latin word "sceletus," referring to the distinctive skeletal appearance of the dried leaves that results from the prominent vascular architecture. This morphological feature serves as a key diagnostic characteristic for identifying Sceletium species and distinguishing them from related genera within the Mesembryanthemoideae.
Taxonomic revision within the Mesembryanthemoideae has been an ongoing process, with various researchers proposing different classificatory schemes. In 1986, Bittrich argued for a broader circumscription of the genus Phyllobolus that would include Sceletium as one of five subgenera. However, this proposal was later challenged by Gerbaulet, who was unable to identify a clear synapomorphy supporting Bittrich's expanded generic concept, leading to the reinstatement of Sceletium as a distinct genus in 1996. More recently, molecular phylogenetic studies by Klak and colleagues in 2007 have proposed an even more expanded generic concept, suggesting that a single genus Mesembryanthemum should encompass all species within the Mesembryanthemoideae, including those currently classified as Sceletium.
The species-level taxonomy within Sceletium has also undergone significant revision. Sceletium tortuosum includes several recognized synonyms, including Sceletium compactum, Sceletium framesii, and Sceletium joubertii. These taxonomic changes reflect improved understanding of morphological variation within species and the application of molecular techniques to resolve relationships among closely related taxa. The recognition of these synonyms has important implications for understanding the distribution of mesembrine-containing plants and ensuring consistency in commercial and research applications.
Additional species within the genus have been documented to contain mesembrine and related alkaloids, though often in different concentrations and compositions compared to Sceletium tortuosum. The distribution of mesembrine across multiple Sceletium species suggests that the biosynthetic capacity for producing these alkaloids represents an ancestral trait within the genus, subsequently modified through evolutionary processes to produce the diverse alkaloid profiles observed today.
Beyond the genus Sceletium, mesembrine has been identified in other genera within the Aizoaceae family. The compound has been reported from Mesembryanthemum cordifolium, Delosperma echinatum, and Oscularia deltoides. This broader distribution indicates that the enzymatic machinery necessary for mesembrine biosynthesis is not unique to Sceletium but represents a more widespread metabolic capability within certain lineages of the Aizoaceae. The presence of mesembrine in multiple genera provides valuable insights into the evolutionary history of alkaloid production within this plant family and suggests potential opportunities for discovering additional sources of these bioactive compounds.
Historical Significance in Alkaloid Chemistry
The historical significance of mesembrine in alkaloid chemistry extends far beyond its role as a single natural product, encompassing fundamental contributions to synthetic methodology, structural elucidation techniques, and our understanding of indole alkaloid biosynthesis. Since its initial structural characterization in 1957, mesembrine has served as an intensely pursued target for total synthesis, with more than 40 different synthetic routes reported in the chemical literature. This extraordinary level of synthetic attention reflects both the compound's structural complexity and its importance as a testing ground for new synthetic methodologies.
The first total synthesis of mesembrine was accomplished in 1965, representing a significant achievement in alkaloid synthesis at that time. This initial synthetic route required 21 steps and employed several key transformations, including Diels-Alder cycloaddition for construction of the six-membered ketone ring, alpha-allylation for synthesis of the quaternary carbon center, and conjugate addition reactions for final ring closure. Although this route produced mesembrine as a racemic mixture, it established the feasibility of constructing the complex tricyclic framework through purely synthetic means.
The development of asymmetric synthesis methodologies for mesembrine marked another crucial milestone in alkaloid chemistry. In 1971, the first asymmetric total synthesis of mesembrine was reported, introducing innovative approaches to stereochemical control in complex molecule synthesis. This synthesis employed an asymmetric Robinson annulation reaction mediated by a chiral auxiliary derived from L-proline to establish the quaternary carbon center with defined stereochemistry. The final step involved an intramolecular aza-Michael addition to construct the fused pyrrolidine ring system, demonstrating the power of cyclization reactions in alkaloid synthesis.
Subsequent synthetic developments have continued to advance the field of alkaloid chemistry through mesembrine-directed research. Modern synthetic approaches have employed increasingly sophisticated catalytic methods, including rhodium-catalyzed cycloaddition reactions and palladium-catalyzed coupling strategies. These advances have not only improved the efficiency of mesembrine synthesis but have also contributed broadly applicable methodologies that have found applications in the synthesis of other complex natural products.
The structural elucidation of mesembrine has paralleled developments in analytical chemistry and spectroscopic techniques. Early structural determination relied primarily on chemical degradation and classical analytical methods, often requiring substantial quantities of material and extensive synthetic correlation studies. The application of nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to mesembrine structural studies helped validate these techniques for broader applications in natural product chemistry.
Biosynthetic investigations of mesembrine have provided fundamental insights into indole alkaloid formation in plants. Research conducted by Jeffs and colleagues established key aspects of the biosynthetic pathway, including the identification of sceletenone as a crucial precursor to mesembrine and related alkaloids. These studies employed radiolabeled tracer experiments to elucidate the sequence of reactions involved in the late stages of mesembrine biosynthesis, contributing broadly to our understanding of alkaloid formation mechanisms in plants.
The influence of mesembrine research extends to the development of analytical methodologies for alkaloid detection and quantification. The complexity of alkaloid mixtures present in Sceletium species has driven advances in chromatographic separation techniques and mass spectrometric identification methods. These analytical developments have found widespread application in natural product research and quality control of botanical preparations, establishing standards for alkaloid analysis that continue to influence current research practices.
Properties
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIQPJTGIHDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of l-Tyrosine Derivatives
The foundational route to mesembrine derivatives involves oxidative cyclization of l-tyrosine precursors. A 2008 study demonstrated that treating l-tyrosine with osmium tetroxide (OsO₄) in a 3:1 acetonitrile-isopropanol mixture induces stereoselective spirocyclization, yielding intermediate 6 with >99% enantiomeric excess (ee). Subsequent methanolysis and dihydroxylation steps generate the hydroindole core, though partial racemization (53% ee) was observed during lactone ring opening.
Key reaction parameters:
-
Oxidizing agent: OsO₄ (0.3 M in toluene)
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Solvent system: Acetonitrile-isopropanol (3:1 v/v)
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Yield: 42% for spirocycle 6 ; 74% for tetraol 16 after dihydroxylation
Modern Catalytic Methods
Solvent-Free Mechanochemical Synthesis
A solvent-free protocol using AlCl₃·6H₂O (0.1 mmol) and sodium dodecyl sulfate (SDS, 0.3 mmol) under dry grinding conditions enables efficient indole ring formation. This method avoids column chromatography by leveraging silica gel (300–400 mesh) as a grinding auxiliary, achieving 95% yield for bis(indolyl)methane analogs.
Optimized conditions for indole coupling:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃·6H₂O (0.1 mmol) |
| Surfactant | SDS (0.3 mmol) |
| Grinding time | 10–45 min |
| Purification | Silica gel (petroleum ether/EtOAc) |
| Yield | 95% (3a) |
Stereochemical Control Strategies
Diastereoselective Reduction with L-Selectride
The C6-epimer 15 of mesembrine is accessible via L-Selectride-mediated reduction of enone 7 at −78°C, achieving >95:5 axial alcohol selectivity. This step is critical for installing the (3aR,7aR) configuration, as confirmed by X-ray crystallography.
Stereochemical outcomes:
Purification and Characterization
Chromatographic Separation
Final purification of mesembrine derivatives employs silica gel chromatography with petroleum ether/ethyl acetate gradients (1:2 to 3:1). Nuclear magnetic resonance (NMR) data for the (3aR,7aR) isomer include:
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¹H NMR (CDCl₃): δ 7.45–7.12 (m, aromatic H), 3.32–2.47 (m, bridgehead H), 2.39 (s, N-CH₃)
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¹³C NMR: δ 129.9 (q, J = 241.9 Hz, CF₃), 65.4 (C-3a), 55.4 (C-7a)
Emerging Methodologies
Chemical Reactions Analysis
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.4 g/mol
- Structural Characteristics : The compound features an indole ring fused with a cyclohexane structure and methoxy substituents on the phenyl group, contributing to its biological activity.
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Mesembrine has been studied for its potential antidepressant effects. Research indicates that it may enhance serotonergic neurotransmission, which is crucial for mood regulation. A study demonstrated that Mesembrine exhibits selective serotonin reuptake inhibition (SSRI) properties comparable to established antidepressants .
- Anxiolytic Effects :
- Neuroprotective Properties :
Pharmacological Insights
- Bioavailability and Metabolism :
Data Tables
Case Studies
- Clinical Trials on Depression :
- Animal Models for Anxiety :
- Neuroprotection in Alzheimer’s Disease Models :
Mechanism of Action
The mechanism of action of 6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The compound’s effects are mediated through binding to these receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- can be compared with other similar compounds, such as:
Mesembrine: Another alkaloid with similar chemical structure and properties.
Mesembrenone: A related compound with slight structural differences but similar biological activities.
Indole Alkaloids: A broader class of compounds with varying structures and functions but sharing the indole core.
Biological Activity
The compound 6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-, (3aR-cis)- , commonly known as Mesembrine , is a naturally occurring alkaloid primarily found in the plant Sceletium tortuosum. This compound has garnered interest due to its potential therapeutic applications, particularly in neuropharmacology and mental health.
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.37 g/mol
- CAS Registry Number : 24880-43-1
- Boiling Point : 186-190 °C at 0.3 Torr
Mesembrine exhibits a variety of biological activities primarily through its interaction with neurotransmitter systems. It is known to act as a selective serotonin reuptake inhibitor (SSRI) , enhancing serotonin levels in the brain and potentially alleviating symptoms of depression and anxiety. Additionally, it has been shown to possess phosphodiesterase (PDE) inhibitory activity , which may contribute to its neuroprotective effects.
Antidepressant Effects
Several studies have investigated the antidepressant-like effects of Mesembrine. For instance, research conducted on animal models demonstrated that administration of Mesembrine resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The compound's ability to enhance serotonergic activity is believed to underlie these effects.
Neuroprotective Properties
Mesembrine has also shown promise in neuroprotection. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in the treatment of neurodegenerative diseases.
Anxiolytic Effects
In addition to its antidepressant properties, Mesembrine exhibits anxiolytic effects. Behavioral tests in rodents suggest that Mesembrine reduces anxiety-like behaviors, which may be mediated through its action on serotonin receptors.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | |
| Neuroprotective | Protection against oxidative stress | |
| Anxiolytic | Decrease in anxiety-like behaviors |
Case Studies
- Animal Model Study : A study involving Sceletium tortuosum extracts rich in Mesembrine demonstrated significant antidepressant effects compared to control groups. The study utilized behavioral assays to assess changes in mood-related behaviors.
- Clinical Observations : In a small-scale clinical trial, participants reported improvements in mood and reductions in anxiety after consuming standardized doses of Mesembrine-rich extracts over several weeks.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Q. What safety protocols are advised given its potential hazards?
- Methodological Answer : While direct GHS data for this compound is unavailable, structurally related indoles may exhibit acute toxicity (Category 4 oral/dermal/inhalation ). Recommended precautions:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol formation .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can stereochemical integrity (3aR-cis configuration) be ensured during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral Cu complexes) to control cycloaddition stereochemistry.
- Chromatography : Chiral HPLC (e.g., amylose-based columns) separates diastereomers.
- NMR Analysis : Coupling constants (e.g., J = 7.3 Hz for axial protons ) and NOESY correlations confirm spatial arrangements.
Q. What biological screening models are suitable for evaluating its pharmacological potential?
- Neuroactivity : Radioligand binding assays for serotonin/dopamine receptors.
- Antioxidant/Cytotoxicity : DPPH radical scavenging and MTT assays (e.g., IC₅₀ values against HT-29 cells).
- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms.
Q. How should conflicting data on physicochemical properties (e.g., solubility, stability) be resolved?
- Methodological Answer :
-
Cross-Validation : Replicate experiments under standardized conditions (pH, temperature).
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Computational Modeling : DFT calculations predict solubility parameters (logP) and degradation pathways.
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Meta-Analysis : Compare datasets across studies (e.g., melting points in vs. 8) to identify systematic errors .
- Data Table : Stability Studies of Analogous Compounds
| Condition | Observation (Analog) | Reference |
|---|---|---|
| pH 7.4, 37°C | 90% stability after 24h | |
| UV light exposure | 50% degradation after 6h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
